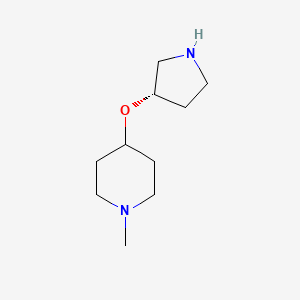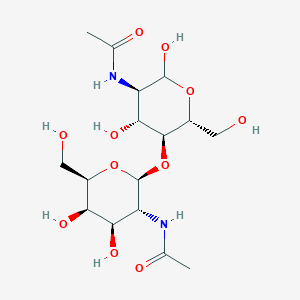
Lacdinac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LacdiNAc, also known as N-acetylgalactosaminyl-N-acetylglucosamine, is a disaccharide structure found in N- and O-glycans of glycoproteins. This compound is significant in various biological processes, including cell differentiation and tumor progression. It is often found in the glycoproteins of both vertebrates and invertebrates, and its presence is associated with specific biological functions and disease states .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LacdiNAc involves the enzymatic transfer of N-acetylgalactosamine to N-acetylglucosamine. This process is catalyzed by β4-N-acetylgalactosaminyltransferases, specifically B4GALNT3 and B4GALNT4 . The reaction conditions typically require the presence of these enzymes and appropriate substrates under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the expression of β4-N-acetylgalactosaminyltransferases in microbial systems. These systems are optimized for high yield and purity of the product. The process involves fermentation, followed by purification steps such as chromatography to isolate the desired disaccharide .
Analyse Chemischer Reaktionen
Types of Reactions
LacdiNAc undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: Reduction reactions can alter the carbonyl groups present in the structure.
Substitution: Common in glycosylation processes, where different functional groups can be added to the sugar units.
Common Reagents and Conditions
Oxidizing agents: Such as periodate, are used to oxidize the hydroxyl groups.
Reducing agents: Like sodium borohydride, are used for reduction reactions.
Substitution reactions: Often involve glycosyltransferases and specific donor substrates under enzymatic conditions.
Major Products Formed
The major products formed from these reactions include various modified glycan structures, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
LacdiNAc has a wide range of applications in scientific research:
Chemistry: Used in the study of glycosylation processes and the synthesis of complex carbohydrates.
Biology: Plays a role in cell signaling and differentiation. It is also involved in the immune response.
Medicine: Investigated for its role in cancer progression and as a potential biomarker for certain types of cancer, such as prostate and breast cancer
Wirkmechanismus
LacdiNAc exerts its effects through its interaction with specific receptors and lectins on the cell surface. These interactions can modulate various cellular processes, including cell adhesion, migration, and signaling pathways. The molecular targets include integrins and other glycoproteins involved in cell-cell and cell-matrix interactions .
Vergleich Mit ähnlichen Verbindungen
LacdiNAc is unique compared to other similar disaccharides due to its specific structure and the presence of N-acetylgalactosamine linked to N-acetylglucosamine. Similar compounds include:
Lactose: Composed of galactose and glucose.
Lactosamine: Composed of galactose and N-acetylglucosamine.
Lacto-N-neotetraose: A tetrasaccharide with a similar backbone but different branching patterns.
This compound’s uniqueness lies in its specific biological roles and its involvement in disease processes, making it a valuable target for research and therapeutic applications .
Eigenschaften
Molekularformel |
C16H28N2O11 |
|---|---|
Molekulargewicht |
424.40 g/mol |
IUPAC-Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14-,15?,16+/m1/s1 |
InChI-Schlüssel |
CDOJPCSDOXYJJF-CAQKAZPESA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)


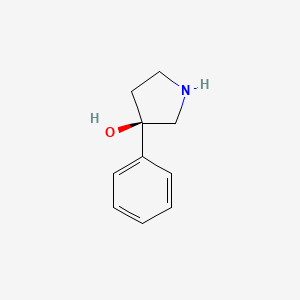

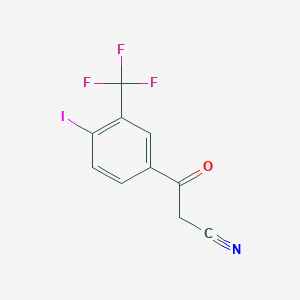
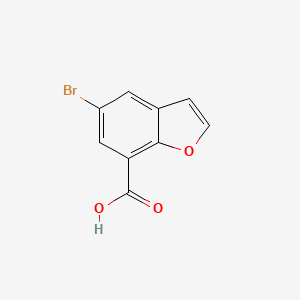

![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
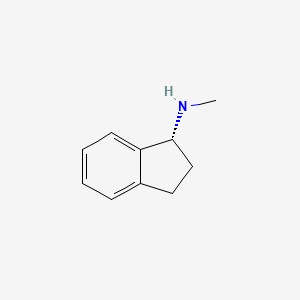
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B12845199.png)
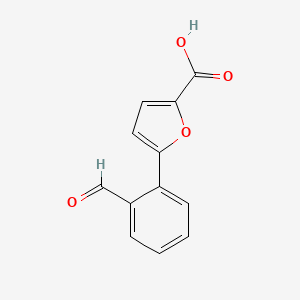
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
